molecular formula C36H44N4O6S B1192798 (4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate

(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate

Cat. No. B1192798
M. Wt: 660.83
InChI Key: PENVTRWOUCFYJD-KUXLGPMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRL-117C is a CCR5 inhibitor which inhibits the replication of wild-type R5-HIV-1.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Potential Metabolites for Brain Imaging Agents : This compound has been used in the synthesis of potential hydroxy metabolites for brain imaging agents, exploring novel pathways for the synthesis of these metabolites via nitration, reduction, and Sandmeyer reaction processes (Andersen et al., 1997).
  • Development of Benztropine Analogues : It plays a role in the combinatorial synthesis of benztropine analogues, which are evaluated as inhibitors of monoamine transporters. This research involves radical azidonation and N-methylation, contributing to the understanding of transporter binding and inhibition (Pedersen et al., 2004).

Biological and Pharmacological Studies

  • Inhibitors of Cocaine Binding and Dopamine Uptake : The compound is used in synthesizing analogues to assess their ability to inhibit cocaine binding and dopamine uptake in biological tissues, providing insights into potential therapeutic applications for addiction and neurological disorders (Kline et al., 1991).
  • Investigation of Bile-salt-dependent Lipases : It serves as a specific active site titrator for bile-salt-dependent lipases, aiding in the understanding of enzyme mechanisms and potential targets for treating lipid metabolism disorders (Fourneron et al., 1991).

Synthesis of Bicyclic and Heterocyclic Compounds

  • Synthesis of Chiral Bicyclic Ring Systems : This compound is involved in reactions leading to the synthesis of chiral bicyclic ring systems, such as 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane, which are important in the development of new pharmaceutical compounds (Francisco et al., 2003).

Chemical Transformations and Reactions

  • Amination and Amidation of Aromatic Carbamates : The compound is utilized in the electrophilic amination and amidation of aromatic carbamates, contributing to the development of novel synthetic pathways and chemical transformations (Velikorodov et al., 2020).

properties

Product Name

(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate

Molecular Formula

C36H44N4O6S

Molecular Weight

660.83

IUPAC Name

4-Nitrobenzyl allyl((1R,3S,5S)-8-((R)-3-methyl-4-(N-methylphenylsulfonamido)-3-phenylbutyl)-8-azabicyclo[3.2.1]octan-3-yl)carbamate

InChI

InChI=1S/C36H44N4O6S/c1-4-22-39(35(41)46-26-28-15-17-30(18-16-28)40(42)43)33-24-31-19-20-32(25-33)38(31)23-21-36(2,29-11-7-5-8-12-29)27-37(3)47(44,45)34-13-9-6-10-14-34/h4-18,31-33H,1,19-27H2,2-3H3/t31-,32+,33-,36-/m0/s1

InChI Key

PENVTRWOUCFYJD-KUXLGPMISA-N

SMILES

O=C(OCC1=CC=C([N+]([O-])=O)C=C1)N(CC=C)[C@@H]2C[C@@](N3CC[C@@](C4=CC=CC=C4)(C)CN(C)S(=O)(C5=CC=CC=C5)=O)([H])CC[C@@]3([H])C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GRL117C;  GRL 117C;  GRL-117C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Reactant of Route 2
(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Reactant of Route 3
(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Reactant of Route 4
(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Reactant of Route 5
(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Reactant of Route 6
(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate

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